molecular formula C13H18ClNO3 B2737813 (R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate CAS No. 926291-64-7

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

Cat. No. B2737813
CAS RN: 926291-64-7
M. Wt: 271.74
InChI Key: SWYMATJMMKRYJJ-NSHDSACASA-N
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Description

“®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate” is a carbamate ester . It is chemically similar to amides and forms polymers such as polyurethane resins . It is used as a postharvest-applied sprout inhibitor, widely used around the globe to prevent sprouting of stored potatoes .


Molecular Structure Analysis

The molecular structure of carbamate esters, including “®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate”, generally consists of aromatic and/or aliphatic moieties . More specific information about the molecular structure of this compound was not found in the search results.


Chemical Reactions Analysis

Carbamates are more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .


Physical And Chemical Properties Analysis

Carbamate ester derivatives are generally stable and have a low vapour pressure and low water solubility . Specific physical and chemical properties of “®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate” were not found in the search results.

Scientific Research Applications

Organic Synthesis and Building Blocks

  • Synthesis of N-(Boc) nitrone equivalents : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related compounds, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Catalyzed Reactions and Enantioselective Synthesis

  • Rhodium-Catalyzed Enantioselective Reactions : In a study, tert-Butyl carbamate derivatives were involved in rhodium-catalyzed enantioselective additions, indicating their role in the preparation of chiral compounds. Such processes are essential for creating enantiomerically pure substances, crucial in the development of pharmaceuticals (Storgaard & Ellman, 2009).

Intermediates for Natural Products and Pharmaceuticals

  • Synthesis of Jaspine B Intermediate : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which possesses cytotoxic activity against human carcinoma cell lines, was synthesized from L-Serine. This showcases the application in synthesizing biologically active compounds through a multi-step process, highlighting the role of such carbamates in medicinal chemistry (Tang et al., 2014).

Hydrogen Bonding and Crystal Engineering

  • Structural Characterization and Hydrogen Bonding : Carbamate derivatives have been structurally characterized, revealing the importance of strong and weak hydrogen bonds in crystal engineering. These studies provide insights into the molecular arrangements that can influence the properties of materials, including pharmaceuticals (Das et al., 2016).

Safety and Hazards

Carbamates are chemically similar to, but more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .

properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYMATJMMKRYJJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

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